(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
The compound (2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic molecule that features a benzodioxole moiety and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then be further reacted with various reagents to introduce the tetrahydropyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The tetrahydropyrimidine core can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the tetrahydropyrimidine core can yield various amine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a COX inhibitor and cytotoxic agent.
Biological Studies: It is used in studies involving cancer cell lines to evaluate its cytotoxicity.
Industrial Applications: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a COX inhibitor, it competes with arachidonic acid for binding to the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . This can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and tetrahydropyrimidine-based molecules. Examples include:
Uniqueness
This compound is unique due to its specific combination of a benzodioxole moiety and a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. Its potential as a COX inhibitor and cytotoxic agent sets it apart from other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-13-19(21(26)28-11-14-4-9-17-18(10-14)30-12-29-17)20(24-22(27)23-13)15-5-7-16(8-6-15)25(2)3/h4-10,20H,11-12H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKOJKNZIOZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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